Methyl 6-phenoxyhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-phenoxyhexanoate: is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is an ester derived from 6-phenoxyhexanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 6-phenoxyhexanoate can be synthesized through the esterification of 6-phenoxyhexanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and yield of the ester. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 6-phenoxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-phenoxyhexanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophilic acyl substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: 6-phenoxyhexanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-phenoxyhexanoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 6-phenoxyhexanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release 6-phenoxyhexanoic acid, which may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with lipid and protein molecules .
Vergleich Mit ähnlichen Verbindungen
- Methyl acetate
- Ethyl acetate
- Methyl butyrate
- Ethyl butyrate
Comparison: Methyl 6-phenoxyhexanoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to other esters like methyl acetate and ethyl acetate. The phenoxy group can influence the compound’s reactivity, solubility, and potential biological activities .
Eigenschaften
CAS-Nummer |
92156-72-4 |
---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
methyl 6-phenoxyhexanoate |
InChI |
InChI=1S/C13H18O3/c1-15-13(14)10-6-3-7-11-16-12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
VFNRHALHCNQDBN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.